1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one
Description
1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a 1,3-benzoxazole moiety and at the 1-position with a propen-1-one (acryloyl) group. The benzoxazole ring comprises fused benzene and oxazole (oxygen and nitrogen-containing) heterocycles, conferring unique electronic and steric properties.
Properties
IUPAC Name |
1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-2-14(18)17-9-7-11(8-10-17)15-16-12-5-3-4-6-13(12)19-15/h2-6,11H,1,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUXFFLBRADHDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized from o-aminophenol and carboxylic acids or their derivatives under dehydrating conditions.
Piperidine Ring Formation: The piperidine ring is usually formed via cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Coupling Reaction: The benzoxazole and piperidine rings are then coupled using a suitable linker, such as prop-2-en-1-one, under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzoxazole ring can engage in π-π stacking interactions, while the piperidine ring may form hydrogen bonds or ionic interactions with biological targets.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table highlights structural analogs, focusing on variations in substituents and heterocyclic systems:
Electronic and Pharmacokinetic Properties
- Benzoxazole vs.
- Quinazoline vs. Benzoxazole : Quinazoline’s larger aromatic system (e.g., in Poziotinib) enhances π-π stacking with kinase active sites but reduces solubility compared to benzoxazole .
- Propenone Reactivity: The acryloyl group acts as a Michael acceptor, enabling covalent binding to cysteine residues in kinases. Substituents like dimethylamino () or hydroxymethyl () modulate this reactivity .
Data Tables
Table 1: Molecular Properties of Selected Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| This compound | C₁₅H₁₅N₂O₂ | 271.30 (calculated) | Benzoxazole, acryloyl |
| Poziotinib | C₂₄H₂₂Cl₂FN₅O₃ | 530.36 | Quinazoline, chloro/fluoro |
| Ibrutinib | C₂₅H₂₄N₆O₂ | 440.50 | Pyrazolopyrimidine, phenoxy |
| 1-[4-(Hydroxymethyl)piperidin-1-yl]prop-2-en-1-one | C₉H₁₅NO₂ | 169.22 | Hydroxymethyl, acryloyl |
Biological Activity
1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one is a synthetic compound characterized by its unique structural features, including a benzoxazole moiety linked to a piperidine ring via a prop-2-en-1-one chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The benzoxazole ring facilitates π-π stacking interactions, while the piperidine ring can form hydrogen bonds and ionic interactions with enzymes and receptors. This dual interaction profile is crucial for its potential therapeutic effects.
Antimicrobial Activity
Research indicates that derivatives of benzoxazole and piperidine exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing these moieties can inhibit the growth of various bacterial strains.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Escherichia coli | 12 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines through the modulation of key signaling pathways.
Case Study:
A study conducted on human breast cancer cell lines (MCF7) showed that treatment with this compound resulted in a significant reduction in cell viability (IC = 18 µM). The mechanism involved the activation of caspase pathways, indicating its potential as a chemotherapeutic agent.
Pharmacological Studies
Further pharmacological evaluations have revealed that this compound exhibits enzyme inhibition properties:
| Enzyme | Inhibition (%) | IC (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | 75 | 5.5 |
| Urease | 80 | 3.0 |
These findings suggest that the compound may have applications in treating conditions related to enzyme dysregulation.
Q & A
Q. What are the common synthetic routes for preparing 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one, and what critical reaction conditions must be controlled?
Methodological Answer: The synthesis typically involves two key steps: (1) formation of the benzoxazole-piperidine core via cyclocondensation of 2-aminophenol derivatives with piperidine-containing precursors under acidic conditions, and (2) introduction of the propenone moiety using an acylation reaction. Critical conditions include:
- Temperature control : Benzoxazole formation requires reflux in acetic acid (~110°C) to ensure cyclization .
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) may be used for coupling reactions to attach substituents .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to isolate the final product .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Methodological Answer: A multi-technique approach is recommended:
| Technique | Parameters | Purpose |
|---|---|---|
| ¹H/¹³C NMR | 400–600 MHz, DMSO-d₆ or CDCl₃ | Confirm substituent positions and purity |
| HPLC-MS | C18 column, acetonitrile/water gradient | Quantify purity (>95%) and detect impurities |
| FT-IR | 400–4000 cm⁻¹ | Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹) |
Q. What preliminary biological screening approaches are recommended to assess its potential therapeutic applications?
Methodological Answer: Initial screening should include:
- Enzyme inhibition assays : Target kinases or proteases using fluorescence-based assays (e.g., ATPase activity measurement) .
- Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
- Binding affinity studies : Surface plasmon resonance (SPR) to measure interactions with biological targets like GPCRs .
Advanced Research Questions
Q. How can researchers optimize the reaction yield for the formation of the benzoxazole-piperidine core during synthesis?
Methodological Answer: Optimization strategies include:
- Catalyst screening : Test Pd(0) vs. Pd(II) catalysts for coupling efficiency .
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) to enhance reaction kinetics .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yield (>80%) .
Q. What strategies are available to resolve contradictions in spectroscopic data interpretation for this compound?
Methodological Answer: Contradictions (e.g., overlapping NMR peaks) can be addressed via:
- 2D NMR techniques : HSQC and HMBC to assign quaternary carbons and resolve stereochemical ambiguities .
- X-ray crystallography : Obtain single-crystal structures to validate bond angles and torsional strain .
- Computational modeling : Compare experimental IR spectra with DFT-calculated vibrational modes .
Q. How should discrepancies between in vitro and in vivo biological activity data be systematically investigated?
Methodological Answer: Discrepancies may arise from bioavailability or metabolic instability. Investigate using:
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and tissue distribution in rodent models .
- Metabolite identification : Use LC-HRMS to detect phase I/II metabolites .
- Prodrug modification : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .
Q. What computational approaches are suitable for modeling the compound's interactions with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to predict binding modes with kinase domains (e.g., EGFR) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
- QSAR modeling : Corporate substituent electronic parameters (Hammett σ) to predict activity trends .
Q. What protocols are recommended for evaluating the compound's stability under various storage and experimental conditions?
Methodological Answer: Design accelerated stability studies with:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
